molecular formula C9H10FNO4S B13522570 Ethyl 4-fluoro-3-sulfamoylbenzoate

Ethyl 4-fluoro-3-sulfamoylbenzoate

Cat. No.: B13522570
M. Wt: 247.25 g/mol
InChI Key: PHRTWVKBIZUKOX-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-sulfamoylbenzoate is a chemical compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a fluorine atom at the 4-position and a sulfamoyl group at the 3-position on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluoro-3-sulfamoylbenzoate typically involves the reaction of 4-fluoro-3-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst to form the ester. The nitro group is then reduced to an amine, which is subsequently sulfonated to introduce the sulfamoyl group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst for the reduction step, and sulfonating agents like chlorosulfonic acid for the sulfonation step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-sulfamoylbenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-sulfamoylbenzoate and its derivatives involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. The sulfamoyl group interacts with the active site of the enzyme, forming hydrogen bonds with key residues, thereby inhibiting its activity. This inhibition leads to a decrease in the production of deoxynucleotide triphosphates, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Ethyl 4-fluoro-3-sulfamoylbenzoate can be compared with other sulfamoylbenzoate derivatives such as:

  • 4-chloro-3-sulfamoylbenzoic acid
  • 2-chloro-4-fluoro-5-sulfamoylbenzoic acid
  • 2,3-dimethoxy-5-sulfamoylbenzoic acid

These compounds share similar structural features but differ in the position and type of substituents on the benzoate ring. The presence of different substituents can influence their binding affinity to molecular targets and their pharmacological profiles .

Biological Activity

Ethyl 4-fluoro-3-sulfamoylbenzoate is a compound with significant biological activity, particularly in the context of its interaction with ribonucleotide reductase and its potential therapeutic applications. This article delves into its biological mechanisms, pharmacokinetics, and relevant case studies that illustrate its effects in various biological systems.

Target Enzyme
this compound primarily targets the M1 subunit of human ribonucleotide reductase (hRRM1) . This enzyme is crucial for DNA synthesis as it catalyzes the reduction of ribonucleotides to deoxyribonucleotides, which are essential for DNA replication and repair.

Mode of Action
The compound functions as a local anesthetic and inhibits the activity of ribonucleotide reductase through strong hydrogen bonding with the enzyme's active site residues. This inhibition leads to decreased levels of deoxynucleotide triphosphates (dNTPs), thereby affecting cellular proliferation and function.

Enzyme Inhibition

The sulfonamide group in this compound plays a pivotal role in its biochemical activity. It forms strong interactions with the active site of ribonucleotide reductase, leading to significant inhibition of enzyme activity. This inhibition can disrupt critical cellular processes such as DNA synthesis and cell cycle progression.

Cellular Effects

In vitro studies have demonstrated that this compound affects various cell types by inhibiting key enzymes involved in DNA synthesis. The resulting decrease in dNTP levels can lead to impaired cell proliferation and altered gene expression profiles.

Pharmacokinetics

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluations suggest that this compound has favorable pharmacological properties. It exhibits good solubility and a potentially low toxicity profile, although further empirical studies are needed to confirm these findings.

Laboratory Studies

In laboratory settings, this compound has been shown to be relatively stable under standard conditions but may degrade under extreme pH or temperature conditions. Temporal studies indicate that its effects can vary over time, necessitating careful monitoring during experiments.

Dosage Effects in Animal Models

Research involving animal models has indicated that the compound's effects are dose-dependent. At lower doses, it effectively inhibits target enzymes without significant toxicity; however, higher doses have been associated with adverse effects such as hepatotoxicity and nephrotoxicity.

Comparative Analysis

Property This compound Other Sulfonamide Compounds
Target Enzyme hRRM1Various (e.g., carbonic anhydrase)
Primary Action Local anesthetic & enzyme inhibitorAntimicrobial & diuretic
Stability Stable under normal conditionsVaries significantly
Toxicity Profile Favorable at low dosesVaries widely

Properties

Molecular Formula

C9H10FNO4S

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 4-fluoro-3-sulfamoylbenzoate

InChI

InChI=1S/C9H10FNO4S/c1-2-15-9(12)6-3-4-7(10)8(5-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14)

InChI Key

PHRTWVKBIZUKOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N

Origin of Product

United States

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